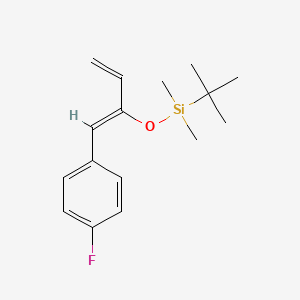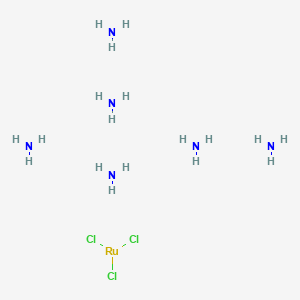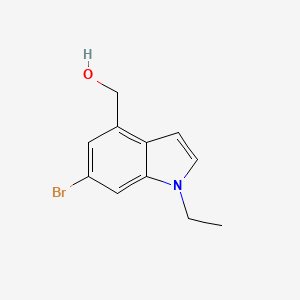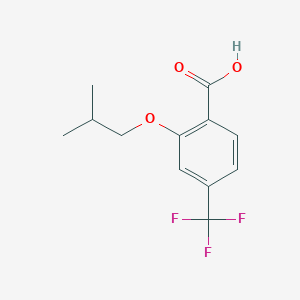
Boc-NH-PEG28-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-NH-PEG28-CH2CH2COOH is a polyethylene glycol (PEG)-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a Boc-protected amine group and a carboxyl group, making it a versatile reagent in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG28-CH2CH2COOH typically involves the reaction of a PEG chain with a Boc-protected amine and a carboxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through column chromatography and crystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-NH-PEG28-CH2CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxyl group can react with amines to form amide bonds, commonly used in peptide synthesis.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include amide-linked compounds, which are essential in the synthesis of peptides and other biologically active molecules .
Wissenschaftliche Forschungsanwendungen
Boc-NH-PEG28-CH2CH2COOH has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc-NH-PEG28-CH2CH2COOH involves its role as a linker in PROTACs. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . This targeted degradation mechanism is crucial for regulating protein levels within cells and has significant therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-NH-PEG8-CH2CH2COOH: A shorter PEG chain variant used in similar applications.
Fmoc-NH-PEG2-CH2COOH: Contains an Fmoc-protected amine and is used for different conjugation strategies.
Uniqueness
Boc-NH-PEG28-CH2CH2COOH is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
Eigenschaften
Molekularformel |
C64H127NO32 |
|---|---|
Molekulargewicht |
1422.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C64H127NO32/c1-64(2,3)97-63(68)65-5-7-70-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-59-96-61-60-95-58-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-8-69-6-4-62(66)67/h4-61H2,1-3H3,(H,65,68)(H,66,67) |
InChI-Schlüssel |
LMBQMFJIVMPTPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


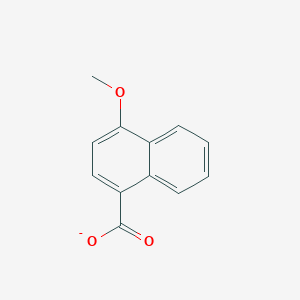

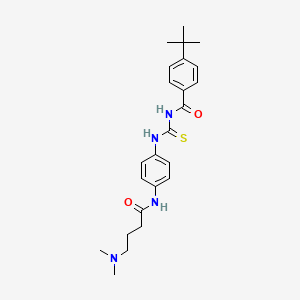
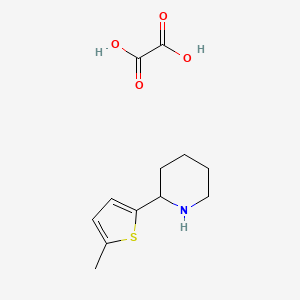
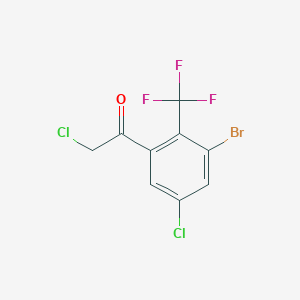
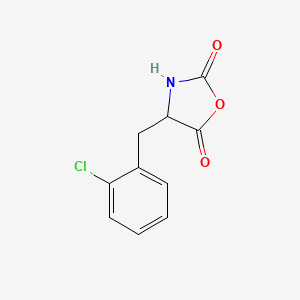
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
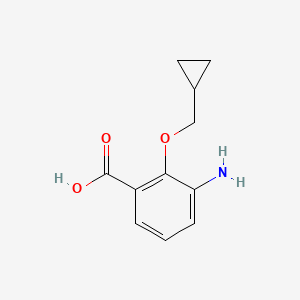
![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)

